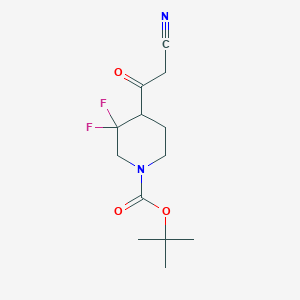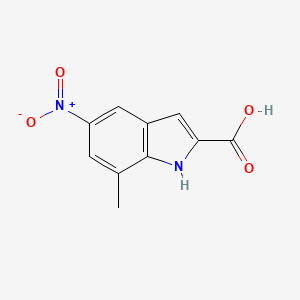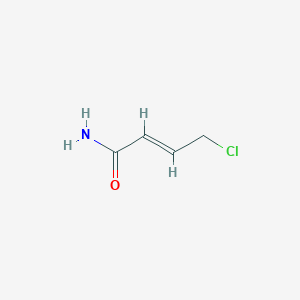
4-Chlorobut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobut-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond between the carbon and nitrogen atoms in the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobut-2-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of the corresponding amides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . Another method involves the Fe-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides and β-halogenated enamides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The Fe-assisted oxidative desaturation method is particularly favored for its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form β-halogenated enamides.
Reduction: Reduction reactions can convert the double bond into a single bond, forming the corresponding amine.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Fe-assisted oxidative desaturation using iron catalysts.
Reduction: Hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed:
Oxidation: β-halogenated enamides.
Reduction: Corresponding amines.
Substitution: Various substituted enamides depending on the nucleophile used.
Scientific Research Applications
4-Chlorobut-2-enamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorobut-2-enamide involves its interaction with various molecular targets. The compound’s double bond and chlorine atom make it reactive towards nucleophiles and electrophiles. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-2-butynoic acid: This compound shares a similar structure but has a triple bond instead of a double bond.
Uniqueness: 4-Chlorobut-2-enamide is unique due to its specific combination of a double bond and a chlorine atom, which imparts distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various applications.
Properties
Molecular Formula |
C4H6ClNO |
|---|---|
Molecular Weight |
119.55 g/mol |
IUPAC Name |
(E)-4-chlorobut-2-enamide |
InChI |
InChI=1S/C4H6ClNO/c5-3-1-2-4(6)7/h1-2H,3H2,(H2,6,7)/b2-1+ |
InChI Key |
DIGZVFVABYMYAK-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/C(=O)N)Cl |
Canonical SMILES |
C(C=CC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


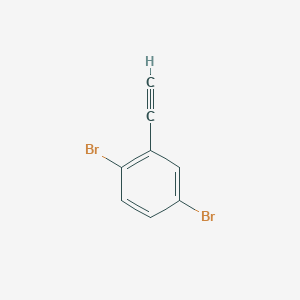
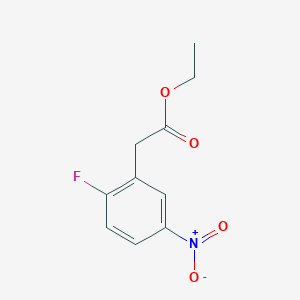

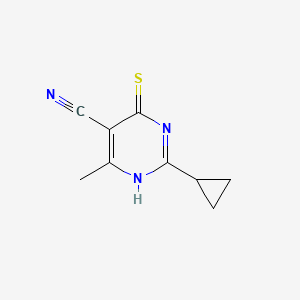
![Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)
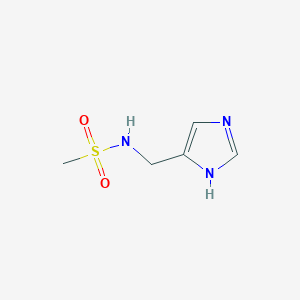
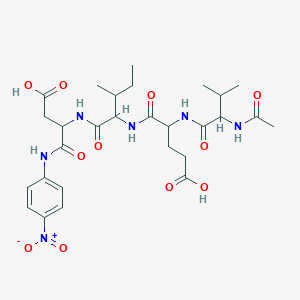
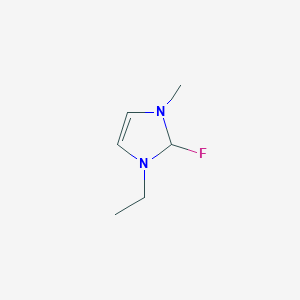
![1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea](/img/structure/B12826182.png)
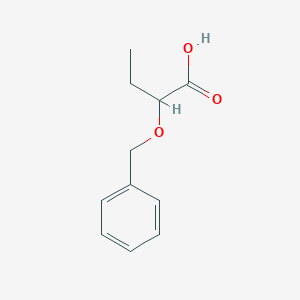
![2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride](/img/structure/B12826190.png)
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)
